2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-N,3,3-trimethylbutanamide
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Overview
Description
2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-N,3,3-trimethylbutanamide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-N,3,3-trimethylbutanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This intermediate is then reacted with an amine derivative to form the desired compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-N,3,3-trimethylbutanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions are possible, especially at the fluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-N,3,3-trimethylbutanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-N,3,3-trimethylbutanamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the context of its use, such as in therapeutic applications or biochemical assays .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Ethyl 2-({[(2-fluorobenzoyl)amino]carbothioyl}amino)benzoate
Uniqueness
2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-N,3,3-trimethylbutanamide is unique due to its specific structural features, such as the presence of the 4-fluorobenzoyl group and the trimethylbutanamide moiety.
Properties
IUPAC Name |
N-[[3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]carbamothioyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O2S/c1-15(2,3)11(13(21)17-4)18-14(22)19-12(20)9-5-7-10(16)8-6-9/h5-8,11H,1-4H3,(H,17,21)(H2,18,19,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJGLYHYMUJMKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC)NC(=S)NC(=O)C1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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